2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid, also known as TPA, is a unique compound with various physical and chemical properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Scientific Research Applications
Quantum Chemical Analysis of Pyrrolidinones
A detailed quantum chemical study was conducted on substituted pyrrolidinones, which included compounds like 2-(pyrrolidine-3-yl)acetic acid derivatives. The study used Density Functional Theory (DFT) and quantum-chemical calculations to analyze molecular properties. Key findings included the analysis of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, as well as molecular densities. This study is fundamental in understanding the molecular behavior of such compounds in various chemical environments (Bouklah et al., 2012).
Synthesis and Application in Medicinal Chemistry
A synthesis study presented new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. It highlighted the intermolecular [2+2]-photocycloaddition and fragmentation reactions as crucial steps in the synthesis process. These compounds have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals (Petz et al., 2019).
Molecular Structure Analysis
A crystallographic study of triclopyr, a compound related to 2-(pyrrolidine-3-yl)acetic acid, provided detailed insights into its molecular structure. This study revealed the dihedral angles between various molecular planes and described the formation of dimers and chains in the crystal, contributing to the understanding of the compound's physical and chemical properties (Cho et al., 2014).
Catalytic Applications in Organic Synthesis
In the field of catalysis, 2-(pyrrolidine-3-yl)acetic acid derivatives have been utilized in the synthesis of various organic compounds. For example, a study showcased the catalytic performance of certain complexes in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This not only emphasized the versatility of these compounds in catalysis but also their potential for green chemistry applications (Xie et al., 2014).
Future Directions
The development of pyrrolidine compounds is an active area of research in medicinal chemistry. The unique properties of the pyrrolidine ring make it a versatile scaffold for the design of new compounds with different biological profiles . It’s expected that many novel applications of compounds like 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid will be discovered in the future .
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-1-2-11(3-5)4-6(12)13/h5H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPDTHCNZNOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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